Ethyl ethylphenylalaninate
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Overview
Description
Ethyl ethylphenylalaninate is an ester derivative of phenylalanine, an essential amino acid. This compound is characterized by the presence of an ethyl group attached to the nitrogen atom of the phenylalanine molecule, forming an ester linkage. It is a white crystalline solid with a mild aromatic odor and is soluble in organic solvents.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl ethylphenylalaninate can be synthesized through the esterification of phenylalanine with ethanol in the presence of an acid catalyst. The reaction typically involves heating phenylalanine with ethanol and a strong acid such as sulfuric acid or hydrochloric acid to facilitate the formation of the ester bond.
Industrial Production Methods
In industrial settings, the synthesis of this compound can be achieved through continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of solid acid catalysts, such as ion-exchange resins, can also enhance the efficiency of the esterification process.
Chemical Reactions Analysis
Types of Reactions
Ethyl ethylphenylalaninate undergoes several types of chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield phenylalanine and ethanol.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and aldehydes.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of various derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis using hydrochloric acid or sulfuric acid, or basic hydrolysis using sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Hydrolysis: Phenylalanine and ethanol.
Oxidation: Carboxylic acids and aldehydes.
Reduction: Alcohols.
Substitution: Various ester derivatives.
Scientific Research Applications
Ethyl ethylphenylalaninate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in metabolic pathways involving phenylalanine.
Medicine: Investigated for its potential therapeutic effects, including its role as a precursor to neurotransmitters.
Industry: Utilized in the production of pharmaceuticals and as a flavoring agent in food products.
Mechanism of Action
The mechanism of action of ethyl ethylphenylalaninate involves its hydrolysis to release phenylalanine, which is then metabolized in the body. Phenylalanine is a precursor to several important neurotransmitters, including dopamine, norepinephrine, and epinephrine. These neurotransmitters play crucial roles in regulating mood, cognition, and stress responses.
Comparison with Similar Compounds
Ethyl ethylphenylalaninate can be compared with other ester derivatives of phenylalanine, such as methyl phenylalaninate and propyl phenylalaninate. While these compounds share similar chemical structures, their physical properties and reactivity can vary. This compound is unique in its specific ester linkage, which can influence its solubility and reactivity compared to other derivatives.
List of Similar Compounds
- Methyl phenylalaninate
- Propyl phenylalaninate
- Butyl phenylalaninate
Biological Activity
Ethyl ethylphenylalaninate is an organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, focusing on antibacterial, antioxidant, and wound healing effects, supported by relevant data and case studies.
Chemical Structure and Properties
This compound is an ester derivative of phenylalanine, characterized by its ethyl substituents. Its chemical structure can be represented as follows:
This structure is significant in determining its interaction with biological systems.
Antibacterial Activity
Recent studies have indicated that this compound exhibits notable antibacterial properties. For instance, it has been evaluated against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa.
Minimum Inhibitory Concentration (MIC)
The effectiveness of this compound can be quantified through its Minimum Inhibitory Concentration (MIC). The following table summarizes the MIC values against selected bacterial strains:
Compound | S. aureus (μg/mL) | P. aeruginosa (μg/mL) |
---|---|---|
This compound | 125 | 125 |
Tetracycline | 15.62 | 31.25 |
This data suggests that while this compound has antibacterial activity, it is less potent than tetracycline, which serves as a positive control .
Antioxidant Activity
In addition to its antibacterial properties, this compound has demonstrated antioxidant activity. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases.
The antioxidant activity of the compound can be attributed to its ability to scavenge free radicals and reduce oxidative damage in cells. Studies have shown that it enhances the levels of endogenous antioxidants such as glutathione and superoxide dismutase while decreasing markers of oxidative stress like lipid peroxidation .
Wound Healing Properties
The wound healing potential of this compound has been explored through various in vitro and in vivo studies.
Case Study: Wound Healing Efficacy
A notable study involved the application of this compound in a wound healing model using L929 fibroblast cells. The results indicated a significant increase in cell migration and wound contraction rates when treated with the compound compared to controls.
- Cell Migration : 97.98% at a concentration of 3.81 μg/mL.
- Wound Contraction : 98.72% observed on the 15th day post-wounding.
Histopathological analysis further confirmed the enhanced granulation tissue formation and connective tissue elements in treated groups .
Properties
Molecular Formula |
C13H19NO2 |
---|---|
Molecular Weight |
221.29 g/mol |
IUPAC Name |
ethyl 2-(ethylamino)-3-phenylpropanoate |
InChI |
InChI=1S/C13H19NO2/c1-3-14-12(13(15)16-4-2)10-11-8-6-5-7-9-11/h5-9,12,14H,3-4,10H2,1-2H3 |
InChI Key |
KNZLDFQGVNZTFU-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(CC1=CC=CC=C1)C(=O)OCC |
Origin of Product |
United States |
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